Brevinin 2Ta
Description
Overview of Antimicrobial Peptides (AMPs) as Innate Immune Components
Antimicrobial peptides (AMPs) are fundamental components of the innate immune system, serving as a first line of defense against a wide array of pathogens. nih.govnih.govmdpi.com These naturally occurring molecules are found across the biological kingdoms, with diverse sources including bacteria, plants, insects, and animals. nih.govresearchgate.net In animals, AMPs are a crucial element of the non-specific immune response, providing immediate protection against invading microorganisms. nih.gov Their biological importance lies in their broad-spectrum activity, which often includes the ability to combat bacteria, fungi, and viruses. nih.govnih.gov The rapid and potent action of AMPs, frequently involving the disruption of microbial cell membranes, has made them a significant area of research for developing new therapeutic agents, particularly in an era of growing antibiotic resistance. researchgate.netnih.govnih.gov
The primary mechanism for many AMPs involves targeting the microbial membrane, a structure that is fundamentally different from the host's cell membranes. nih.govresearchgate.net Many AMPs are cationic and amphipathic, allowing them to preferentially interact with and disrupt the negatively charged membranes of bacteria. nih.gov Beyond direct killing, some AMPs also possess immunomodulatory functions, further contributing to the host's defense. The vast diversity of organisms that produce these peptides, from the skin secretions of amphibians to the tissues of plants and insects, provides a rich library of molecules with potential clinical applications. nih.govnih.govnih.govmpg.de
Amphibians are a particularly rich source of AMPs, which are secreted from their skin as a chemical defense mechanism. researchgate.netnih.gov Based on their amino acid sequences and structural similarities, these peptides are grouped into distinct families. nih.gov Major families of AMPs from ranid (true frog) species include Brevinins, Esculentins, Temporins, Ranalexins, and Ranatuerins. nih.gov
The Brevinin superfamily is one of the most widespread and extensively studied groups of amphibian AMPs. nih.govresearchgate.net It is subdivided into two main families: Brevinin-1 and Brevinin-2 (B1175259). nih.govresearchgate.netresearchgate.net The initial members were discovered in the skin of the Japanese frog, Rana brevipoda porsa. nih.govresearchgate.net A distinguishing feature for many peptides in both families is a C-terminal cyclic heptapeptide (B1575542) domain, linked by a disulfide bridge, commonly referred to as the "Rana box". researchgate.netmdpi.com
| Feature | Brevinin-1 Family | Brevinin-2 Family |
| Typical Length | ~24 amino acid residues nih.govresearchgate.net | ~33-34 amino acid residues nih.govresearchgate.net |
| Structural Note | Generally linear, cationic, and amphipathic. researchgate.net | Also linear, cationic, and amphipathic, but longer than Brevinin-1. researchgate.netmdpi.com |
| Key Feature | Often contains the C-terminal "Rana box" disulfide loop. researchgate.net | Also typically contains the C-terminal "Rana box" disulfide loop. mdpi.commdpi.com |
| Hemolytic Activity | Often exhibit higher hemolytic activity. researchgate.netmdpi.com | Generally exhibit lower hemolytic activity compared to Brevinin-1. mdpi.combiomedres.us |
Biological Significance and Diverse Sources of AMPs
Historical Context of Brevinin 2Ta Discovery and Isolation
This compound was first isolated and identified from the skin secretions of the European edible frog, Pelophylax kl. esculentus (also referred to as Rana esculenta). nih.govnih.govfrontiersin.org The discovery utilized a "shotgun" molecular cloning approach, where a cDNA library was constructed from the skin secretion. nih.gov This technique allowed for the identification of the precursor-encoding mRNA for the novel peptide. researchgate.net The primary structure of the mature peptide was subsequently confirmed using mass spectrometry techniques, which determined its specific amino acid sequence. nih.govresearchgate.net
This compound is classified as a member of the Brevinin-2 family of antimicrobial peptides. mdpi.comfrontiersin.org This classification is based on its structural characteristics, which align with those of other Brevinin-2 peptides. It is a 33-amino acid peptide and, like many other brevinins, possesses an intramolecular disulfide bond at the C-terminus, forming the characteristic "Rana box" structure. nih.govfrontiersin.orgresearchgate.net While members of the Brevinin-2 family can exhibit significant structural diversity, they share conserved features, including their approximate length and the presence of key cysteine residues that form the disulfide bridge. mdpi.commdpi.com The primary structure of this compound shows homology to other peptides in the Brevinin-2 family, such as Brevinin-2E and Brevinin-2Tb. researchgate.net
| Attribute | Description |
| Peptide Name | This compound |
| Source Organism | Pelophylax kl. esculentus nih.govnih.gov |
| Peptide Family | Brevinin-2 mdpi.comfrontiersin.org |
| Amino Acid Sequence | GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC nih.govresearchgate.net |
| Length | 33 residues |
| Key Structural Feature | C-terminal intramolecular disulfide bond ("Rana box") frontiersin.org |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation Methodologies of Brevinin 2ta
Chromatographic Techniques for Peptide Separation and Fractionation
Chromatography is a fundamental technique for separating the components of a mixture. libretexts.orglongdom.org In the context of purifying Brevinin 2Ta from complex biological samples, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
RP-HPLC is a powerful technique that separates molecules based on their hydrophobicity. libretexts.orgscielo.br In the isolation of this compound, the crude skin secretion is first subjected to fractionation. The resulting fractions are then passed through an RP-HPLC column. nih.govoncotarget.com
The stationary phase within the column is non-polar, while the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile. As the mixture passes through the column, less polar (more hydrophobic) molecules, like this compound, interact more strongly with the stationary phase and thus elute later than more polar molecules. This differential retention allows for the separation and collection of a fraction containing the putative mature this compound peptide. nih.govoncotarget.com The purity of the peptide obtained through this method is often greater than 90%. nih.govresearchgate.net
Mass Spectrometry for Molecular Mass Determination and Primary Sequence Analysis
Once a purified fraction is obtained, mass spectrometry is employed to determine the precise molecular weight and amino acid sequence of the peptide.
Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique used to determine the molecular weight of biomolecules. bruker.combelspo.be In the analysis of this compound, the purified peptide is co-crystallized with a matrix and irradiated with a laser. This process ionizes the peptide, and the time it takes for the ion to travel through a flight tube to the detector is proportional to its mass-to-charge ratio.
This technique was used to identify a single peptide with a mass-to-charge ratio (m/z) of 3347.01, confirming the molecular weight of this compound. nih.govoncotarget.comresearchgate.net
Table 1: MALDI-TOF Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Instrument | Perseptive Biosystems Voyager DE system | nih.govoncotarget.com |
| Mode | Linear | nih.govoncotarget.com |
| Measured m/z | 3347.01 | nih.govoncotarget.comresearchgate.net |
This table summarizes the key parameters and results from the MALDI-TOF analysis of this compound.
To determine the primary amino acid sequence of the peptide, Electrospray Ion-Trap Mass Spectrometry (MS/MS) is utilized. nih.govnih.gov This technique involves multiple stages of mass analysis. The purified peptide is first ionized using electrospray ionization and then trapped in an ion trap. The ion corresponding to the molecular weight of this compound is selected and fragmented. The resulting fragment ions are then analyzed to determine the amino acid sequence.
Through this method, the primary structure of this compound was established as GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC. nih.govoncotarget.com This unequivocal establishment of the primary structure is a critical step in its characterization. nih.govoncotarget.comresearchgate.net
MALDI-TOF Mass Spectrometry for Molecular Weight Confirmation
Molecular Cloning and Genetic Characterization of this compound Precursor
Molecular cloning techniques provide insights into the genetic origin and precursor structure of this compound.
To understand the genetic basis of this compound, a cDNA library is constructed from the skin secretion of the source organism. nih.govoncotarget.comresearchgate.net This involves isolating messenger RNA (mRNA) from the skin cells and using the enzyme reverse transcriptase to create complementary DNA (cDNA) strands. unife.it This cDNA library represents the genes that are actively being expressed in the frog's skin.
The cDNA encoding the this compound precursor was cloned from this library using RACE (Rapid Amplification of cDNA Ends) PCR procedures. nih.govoncotarget.com Analysis of the cloned cDNA revealed an open reading frame of 74 amino acid residues. nih.govoncotarget.comresearchgate.net This precursor sequence contains a putative signal peptide, a propeptide processing site, and a single copy of the mature 33-amino acid this compound peptide at the C-terminus. nih.govoncotarget.comresearchgate.net The nucleotide sequence for the Brevinin-2Ta precursor from Pelophylax kl. esculentus has been deposited in the EMBL Nucleotide Sequence Database under the accession code LT615139. nih.govoncotarget.com
Table 2: Components of the this compound Precursor cDNA
| Component | Length (amino acid residues) | Description | Reference |
| Putative Signal Peptide | 22 | Directs the precursor peptide for secretion | nih.govoncotarget.comresearchgate.net |
| Propeptide Convertase Processing Motif | 2 (-Lys40-Arg41-) | Site for enzymatic cleavage to release the mature peptide | nih.govoncotarget.comresearchgate.net |
| Mature this compound Peptide | 33 | The final, active form of the peptide | nih.govoncotarget.comresearchgate.net |
| Total Open Reading Frame | 74 | nih.govoncotarget.comresearchgate.net |
This table outlines the different functional domains within the 74-amino acid open reading frame of the this compound precursor cDNA.
Rapid Amplification of cDNA Ends (RACE) PCR Procedures for Precursor Gene Cloning
The molecular cloning of the precursor cDNA encoding for this compound was accomplished using the technique of Rapid Amplification of cDNA Ends (RACE) PCR. oncotarget.comnih.gov This method is a variation of the polymerase chain reaction (PCR) specifically designed to obtain the full length of an RNA transcript when only a partial sequence is known. researchgate.nethsd-fmsb.org Researchers utilized a cDNA library derived from the skin secretion of the European frog, Pelophylax kl. esculentus, as the template for the procedure. oncotarget.comnih.govnih.gov
The "shotgun" cloning strategy involved a degenerate sense primer and a Nested Universal Primer (NUP) supplied with the cloning kit. nih.gov The precursor encoding cDNA for this compound was successfully and repeatedly cloned and replicated through these RACE PCR procedures. oncotarget.comnih.gov
Table 1: Primers Used in RACE PCR for this compound Cloning
| Primer Name | Sequence | Type |
|---|---|---|
| S1 | 5′-GAWYYAYYHRAGCCYAAADATGTTCA-3′ | Degenerate Sense Primer |
| NUP | Proprietary sequence (Clontech UK) | Nested Universal Primer |
This interactive table details the primers utilized in the RACE PCR process for the cloning of the this compound precursor gene. The abbreviations in the S1 primer sequence represent degenerate bases: W (A/T), Y (C/T), H (A/T/C), R (A/G), D (G/A/T).
Analysis of Nucleotide and Deduced Amino Acid Sequences
Following the successful cloning via RACE PCR, the nucleotide sequence of the this compound precursor cDNA was determined and analyzed. The nucleotide sequence for the Brevinin-2Ta peptide precursor has been deposited in the EMBL Nucleotide Sequence Database under the accession code LT615139. oncotarget.com
Analysis of the cloned cDNA revealed an open reading frame (ORF) comprising 74 amino acid residues. oncotarget.comnih.gov This precursor protein is organized into distinct domains: a putative signal peptide, a propeptide region, and the mature peptide sequence. oncotarget.comnih.gov
Key features of the deduced amino acid sequence are:
Signal Peptide: The first 22 amino acid residues at the N-terminus constitute a putative signal peptide. oncotarget.comnih.gov
Propeptide Processing Motif: A two-amino acid motif, -Lys40-Arg41-, serves as a cleavage site for propeptide convertase enzymes. oncotarget.comnih.gov
Mature Peptide: A single copy of the 33-amino acid mature this compound peptide is located at the C-terminal end of the precursor. oncotarget.comnih.gov
Stop Codon: The analysis of the cDNA confirmed that the mature peptide sequence is followed by a stop codon. oncotarget.comresearchgate.net
Table 2: Structure of the this compound Precursor Polypeptide
| Region | Residue Position | Length (Amino Acids) | Function |
|---|---|---|---|
| Signal Peptide | 1-22 | 22 | Directs the precursor protein for secretion |
| Acidic Propeptide & Spacer | 23-39 | 17 | Intermediate region |
| Processing Motif | 40-41 | 2 | Dibasic cleavage site (-Lys-Arg-) |
| Mature Peptide | 42-74 | 33 | Final bioactive this compound peptide |
This interactive table provides a breakdown of the 74-amino acid precursor of this compound as deduced from the cDNA sequence.
The primary structure of the mature this compound peptide was established as GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC. oncotarget.comnih.gov
Table 3: Amino Acid Sequence of Mature this compound
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |
|---|---|---|
| 1 | Glycine | G |
| 2 | Isoleucine | I |
| 3 | Leucine (B10760876) | L |
| 4 | Aspartic Acid | D |
| 5 | Threonine | T |
| 6 | Leucine | L |
| 7 | Lysine (B10760008) | K |
| 8 | Asparagine | N |
| 9 | Leucine | L |
| 10 | Alanine | A |
| 11 | Lysine | K |
| 12 | Threonine | T |
| 13 | Alanine | A |
| 14 | Glycine | G |
| 15 | Lysine | K |
| 16 | Glycine | G |
| 17 | Isoleucine | I |
| 18 | Leucine | L |
| 19 | Lysine | K |
| 20 | Serine | S |
| 21 | Leucine | L |
| 22 | Valine | V |
| 23 | Asparagine | N |
| 24 | Threonine | T |
| 25 | Alanine | A |
| 26 | Serine | S |
| 27 | Cysteine | C |
| 28 | Lysine | K |
| 29 | Leucine | L |
| 30 | Serine | S |
| 31 | Glycine | G |
| 32 | Glutamine | Q |
| 33 | Cysteine | C |
This interactive table presents the complete 33-residue amino acid sequence of the mature this compound peptide.
Comparative analysis using BLAST indicated that the novel this compound isolated from Pelophylax kl. esculentus shares an 85% identity with five other mature brevinin-2 (B1175259) peptides from three related frog species. oncotarget.comresearchgate.net Furthermore, results showed a single residue substitution exists between the homologous precursor sequences from Rana temporaria and Pelophylax kl. esculentus. oncotarget.comresearchgate.net
Compound Index
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Alanine |
| Arginine |
| Asparagine |
| Aspartic Acid |
| Brevinin 2E |
| Brevinin 2Ef |
| Brevinin 2Eg |
| This compound |
| Brevinin 2Tb |
| Cysteine |
| Glutamine |
| Glycine |
| Isoleucine |
| Leucine |
| Lysine |
| Serine |
| Threonine |
Investigative Studies on Brevinin 2ta S Biological Activities
Broad-Spectrum Antimicrobial Activity Research
Brevinin-2Ta has demonstrated a wide range of antimicrobial effects, positioning it as a promising candidate for a new class of antimicrobial agents. nih.govfrontiersin.orgnih.gov In vitro studies have confirmed its activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov
Efficacy Against Gram-Positive Bacterial Strains
Brevinin-2Ta has shown notable efficacy against Gram-positive bacteria such as Staphylococcus aureus. nih.govfrontiersin.orgfrontiersin.org Research has established a Minimum Inhibitory Concentration (MIC) of 64 mg/L (20 μM) for Brevinin-2Ta against S. aureus. nih.govresearchgate.net This demonstrates its potential to combat infections caused by this common pathogen. The Brevinin-2 (B1175259) family of peptides, to which Brevinin-2Ta belongs, is recognized for its inhibitory activity against Staphylococcus aureus. biomedres.us
Efficacy Against Gram-Negative Bacterial Strains
The antimicrobial peptide has also been found to be effective against several Gram-negative bacterial strains. nih.govfrontiersin.orgfrontiersin.org Studies have reported a MIC of 32 mg/L (10 μM) against Escherichia coli. nih.govresearchgate.net Furthermore, Brevinin-2Ta has displayed potency against Klebsiella pneumoniae, with a MIC value of 64 mg/L. nih.govresearchgate.netresearchgate.netnih.gov The peptide works by causing structural damage to the microorganisms. nih.govnih.gov
Antifungal and Anticandidal Activity Investigations
In addition to its antibacterial properties, Brevinin-2Ta has been investigated for its antifungal capabilities. It has demonstrated activity against the fungal pathogen Candida albicans, with a MIC of 64 mg/L (20 μM). nih.govfrontiersin.orgfrontiersin.orgresearchgate.net This broad-spectrum activity highlights its potential as a versatile antimicrobial agent. nih.gov
Table 1: Antimicrobial Activity of Brevinin-2Ta
| Microorganism | Strain | MIC (mg/L) | MIC (µM) |
|---|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus | 64 | 20 |
| Gram-Negative Bacteria | Escherichia coli | 32 | 10 |
| Gram-Negative Bacteria | Klebsiella pneumoniae | 64 | - |
| Fungi | Candida albicans | 64 | 20 |
Wound-Healing Modulatory Activity Research
Beyond its antimicrobial effects, Brevinin-2Ta has been shown to possess significant wound-healing properties. frontiersin.org It has been observed to accelerate wound closure and promote tissue regeneration in preclinical models. nih.govfrontiersin.org
Influence on Granulation Tissue Formation and Angiogenesis in Preclinical Models
In preclinical studies using rat models, Brevinin-2Ta has been shown to improve the formation of granulation tissue and promote angiogenesis, the formation of new blood vessels. nih.govfrontiersin.orgfrontiersin.org Histological analysis of wounds treated with Brevinin-2Ta revealed improved skin re-epithelialization and collagen deposition. frontiersin.org The peptide also enhances epithelial migration and angiogenesis, which are vital processes in the healing of infected wounds. nih.govfrontiersin.orgnih.gov Furthermore, it was observed that Brevinin-2Ta treatment led to a significant acceleration of wound closure, particularly in the later stages of healing. researchgate.net
Acceleration of Re-epithelialization Processes
Brevinin 2Ta, an antimicrobial peptide isolated from the skin secretion of the European frog Pelophylax kl. esculentus, has demonstrated notable effects on the acceleration of re-epithelialization in wound healing. nih.govfrontiersin.org Histological studies on wounds treated with this compound have shown significant improvements in skin re-epithelialization, granulation tissue formation, and collagen deposition. frontiersin.orgnih.gov In vivo studies using dermally-wounded rat models infected with Klebsiella pneumoniae revealed that treatment with this compound led to a remarkable acceleration of wound closure, particularly between days 9 and 13 of the healing process. nih.gov
Dual Activity in Infected Wound Models
This compound exhibits a potent dual activity in infected wound models, functioning as both an antimicrobial and a wound-healing agent. nih.govresearchgate.net This dual capability is particularly valuable in the context of infected wounds, where bacterial presence can significantly impede the healing process. nih.govcambridgemedia.com.au In studies involving Klebsiella pneumoniae-infected wounds in Sprague-Dawley rats, this compound effectively restrained bacterial infection while simultaneously promoting wound closure. nih.govfrontiersin.orgnih.gov
The antimicrobial action of this compound involves causing structural damage to microorganisms, leading to a significant reduction in the number of microbes in the wound environment. nih.govnih.govoncotarget.com This was confirmed through ultra-structure analyses and bacterial cultures from treated wounds. nih.govnih.gov Concurrently, the peptide accelerates the healing process through the promotion of angiogenesis and the maturing of granulation tissue. nih.gov This dual action of clearing bacterial infection and actively promoting tissue repair makes this compound a promising candidate for treating infected wounds, potentially offering an advantage over conventional antibiotics that primarily target bacteria without directly stimulating the healing cascade. nih.govfrontiersin.org
| Feature | Observation in Infected Wound Models | Source |
| Bacterial Control | Effectively restrains Klebsiella pneumoniae growth. | nih.govfrontiersin.org |
| Wound Closure | Significantly accelerates wound closure rate. | nih.gov |
| Mechanism | Damages microbial structures and reduces bacterial load. | nih.govnih.gov |
| Healing Promotion | Improves angiogenesis and granulation tissue maturation. | nih.gov |
Anti-Inflammatory and Immunomodulatory Effects Research
Modulation of Cytokine Expression Profiles (e.g., Interleukin-10 reduction)
This compound has been shown to modulate the expression of cytokines, which are key signaling molecules in the immune response. A notable finding is its effect on Interleukin-10 (IL-10), an anti-inflammatory cytokine. nih.govnih.govoatext.com In studies of Klebsiella pneumoniae-infected wounds, treatment with this compound resulted in a reduction of IL-10. nih.govfrontiersin.org While IL-10 is typically anti-inflammatory, its upregulation during certain bacterial infections can suppress the host's ability to clear pathogens. nih.gov By reducing IL-10 levels, this compound appears to relieve the suppression of the immune response, thereby targeting the bacterial infection more effectively. nih.govfrontiersin.org
This modulation of cytokine profiles is a crucial aspect of this compound's anti-inflammatory and immunomodulatory effects. The reduction in IL-10 suggests that the peptide helps to create a pro-inflammatory environment when necessary to combat infection, which then transitions to a pro-healing state. nih.govmdpi.com This controlled inflammatory response is essential for efficient wound healing. The ability of this compound to influence cytokine expression highlights its sophisticated interaction with the host's immune system, going beyond simple antimicrobial activity. mdpi.comemjreviews.com
Regulation of Immune Cell Recruitment (e.g., Neutrophils, Macrophages)
The immunomodulatory functions of this compound extend to the regulation of immune cell recruitment to the wound site, a critical step in the inflammatory and healing processes. frontiersin.orgjabonline.in While specific studies detailing the direct effect of this compound on neutrophil and macrophage recruitment are part of a broader understanding of antimicrobial peptides (AMPs), the observed anti-inflammatory and wound healing effects strongly suggest such a role. nih.govfrontiersin.orgmdpi.com Generally, AMPs can influence the migration and activity of immune cells like neutrophils and macrophages. researchgate.netnih.gov These cells are essential for clearing pathogens and cellular debris from the wound. mdpi.comnih.gov
In the context of wound healing, an initial recruitment of neutrophils and pro-inflammatory macrophages is necessary to fight infection. mdpi.comfrontiersin.org This is followed by a shift towards an anti-inflammatory macrophage phenotype that promotes tissue repair. nih.gov The ability of this compound to accelerate the healing of infected wounds points towards its capacity to modulate this cellular influx, ensuring a timely and effective immune response that does not become chronic, which would delay healing. nih.govfrontiersin.orgfrontiersin.org
| Immune Cell | Role in Wound Healing | Implied Regulation by this compound | Source |
| Neutrophils | First responders to infection, clear pathogens. | Likely modulates recruitment to control initial inflammation. | mdpi.comfrontiersin.org |
| Macrophages | Phagocytose debris, release cytokines, transition from pro-inflammatory to pro-healing. | Likely influences recruitment and polarization to support healing. | nih.govnih.gov |
Impact on Inflammatory Signaling Pathways (e.g., MAPK/NF-κB pathway modulation)
Research into other brevinin family peptides and similar antimicrobial peptides suggests that their anti-inflammatory effects are often mediated through the modulation of key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. frontiersin.orgfrontiersin.orgoncotarget.com For instance, the peptide brevinin-2MP has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of MAPK/NF-κB signaling cascades in macrophage-like cells. frontiersin.orgfrontiersin.org This inhibition leads to a decrease in the production of pro-inflammatory mediators. frontiersin.orgnih.gov
Mechanistic Investigations of Brevinin 2ta S Bioactivities
Elucidation of Antimicrobial Mechanisms
The primary antimicrobial action of Brevinin 2Ta, like many other AMPs, is centered on its ability to compromise the structural integrity of microbial cells. This is complemented by other potential mechanisms that collectively lead to the inhibition of microbial growth and viability.
Interactions with Microbial Cell Membranes and Integrity Disruption
The defining feature of this compound's antimicrobial activity lies in its direct interaction with and subsequent disruption of microbial cell membranes. nih.govfrontiersin.org The peptide's structure is key to this function. Predictive modeling of this compound reveals that an α-helix constitutes a major part of its structure. researchgate.net This, combined with a C-terminal nonapeptide tail cyclized by a disulfide bridge, creates an amphipathic molecule. nih.govresearchgate.net In this conformation, cationic (positively charged) and hydrophobic (water-repelling) amino acid residues are segregated onto opposite faces of the helix. nih.govresearchgate.net
This amphipathic nature is critical for its interaction with the lipid bilayers of bacterial outer membranes. nih.gov The initial contact is driven by electrostatic forces between the positively charged residues of the peptide and the negatively charged components of microbial membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. frontiersin.org
Following this initial binding, the peptide inserts itself into the membrane, leading to a loss of integrity. nih.gov Several models have been proposed for how AMPs like this compound achieve this, including the 'barrel-stave', 'carpet', and 'toroidal-pore' mechanisms. nih.govfrontiersin.org These models describe different ways the peptides can aggregate and orient within the lipid bilayer to form transmembrane pores or channels. nih.govfrontiersin.org The formation of these pores disrupts the membrane's barrier function, leading to the leakage of essential intracellular contents and ultimately, cell death. nih.gov Scanning electron microscopy has provided visual evidence of this process, showing that treatment with this compound leads to the formation of pores on the bacterial surface and a breakdown of the cell's structural integrity. nih.gov
| Microorganism | MIC (mg/L) | Reference |
|---|---|---|
| Staphylococcus aureus | Data not specified in provided abstracts, but broad activity confirmed. | nih.govnih.gov |
| Escherichia coli | Data not specified in provided abstracts, but broad activity confirmed. | nih.govnih.gov |
| Candida albicans | Data not specified in provided abstracts, but broad activity confirmed. | nih.govnih.gov |
| Klebsiella pneumoniae | 64 | nih.govresearchgate.net |
Intracellular Targets and Biochemical Pathway Interference
While membrane disruption is a primary mechanism for many AMPs, some can also traverse the microbial membrane and interact with intracellular targets to interfere with vital biochemical pathways. frontiersin.org These non-membranolytic mechanisms can include the inhibition of protein synthesis, interference with nucleic acid dynamics, and disruption of enzymatic activity. mdpi.com
For the brevinin family of peptides, there is evidence of such intracellular activity. For instance, Brevinin-2PN, another member of the brevinin family, has been shown to not only destroy the bacterial membrane but also to target the bacterial genomic DNA. nih.govfrontiersin.org However, current research specifically on this compound has primarily focused on its membrane-disrupting capabilities. nih.gov While it is plausible that this compound could possess similar intracellular targeting functions, further investigation is required to confirm whether it interferes with specific intracellular components or biochemical pathways within the microbial cell.
Impact on Biofilm Formation and Eradication
Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, pose a significant challenge in clinical settings as they provide a protective barrier against antibiotics and the host immune system. nih.govresearchgate.net The ability of an antimicrobial agent to prevent the formation of or to eradicate existing biofilms is a significant therapeutic advantage.
Strategies to combat biofilms include preventing bacterial attachment, using compounds to disrupt biofilm formation, degrading the biofilm matrix, or inducing the dispersion of the bacterial community. researchgate.netmdpi.com However, the direct effects of this compound on biofilms have not been extensively detailed in the available research. One in vivo study involving Klebsiella pneumoniae-infected wounds employed a model where the biofilm was debrided before the application of this compound. nih.gov This methodology, while effective for studying wound healing, does not provide information on the peptide's intrinsic anti-biofilm properties. While other peptides and enzymes have shown efficacy in degrading biofilm components like exopolysaccharides, specific data on this compound's ability to inhibit or eradicate biofilms is currently lacking. nih.govmdpi.com
Elucidation of Wound-Healing Mechanisms at the Cellular and Molecular Level
Beyond its direct antimicrobial action, this compound actively promotes the complex process of wound healing. nih.govnih.gov This involves stimulating key cellular activities and modulating the wound environment to favor tissue regeneration.
Cellular Signaling Pathways Involved in Cell Proliferation and Migration
The healing of a wound is a highly regulated process involving the proliferation and migration of various cell types, including keratinocytes and endothelial cells. nih.gov this compound has been shown to accelerate wound closure by enhancing epithelial migration and angiogenesis (the formation of new blood vessels). nih.govoncotarget.com Immunohistochemical analysis of wounds treated with this compound showed an increase in the endothelial cell marker CD31, which is indicative of neovascularization. nih.govnih.gov
The precise signaling pathways activated by this compound to achieve these effects are still under investigation, but studies on other amphibian-derived wound-healing peptides offer strong indications. For example, peptides like Temporin A and Temporin B have been found to induce the migration and proliferation of human keratinocytes (HaCaT cells) by activating the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov The EGFR pathway is a critical regulator of cell growth, proliferation, and differentiation. nih.govqiagen.com Another peptide, OA-GL17, promotes the proliferation and migration of keratinocytes by upregulating the expression of transforming growth factor-β1 (TGF-β1) and activating the TGF-β1/Smad signaling pathway. nih.govfrontiersin.org The TGF-β pathway plays a central role in all phases of wound healing, including inflammation, angiogenesis, and re-epithelialization. nih.gov Given that this compound promotes similar cellular responses, it is highly probable that its wound-healing effects are mediated through the activation of these or similar pro-proliferative and migratory signaling cascades.
| Observed Effect | Cellular/Molecular Marker | Likely Signaling Pathway (based on related peptides) | Reference |
|---|---|---|---|
| Enhanced epithelial migration | Accelerated re-epithelialization | EGFR signaling pathway | nih.govnih.gov |
| Promoted angiogenesis | Increased CD31 expression | TGF-β1/Smad signaling pathway | nih.govnih.govfrontiersin.org |
| Accelerated wound closure | Increased rate of wound contraction | EGFR and/or TGF-β1/Smad pathways | nih.govnih.gov |
Regulation of Extracellular Matrix Components and Tissue Remodeling
The final stages of wound healing involve the deposition and remodeling of the extracellular matrix (ECM), which provides structural support to the newly formed tissue. frontiersin.orgbio-rad.com A key component of the ECM is collagen, which is produced by fibroblasts and is crucial for the tensile strength of the healed wound. frontiersin.org
Mechanisms of Angiogenesis Induction (e.g., Endothelial Cell Marker Expression)
This compound has been identified as a promoter of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones. nih.govoncotarget.com This activity is crucial in processes such as wound healing. The pro-angiogenic effects of this compound have been substantiated through the observation of endothelial cell marker expression in preclinical models. nih.gov
Research involving dermally-wounded rats infected with Klebsiella pneumoniae demonstrated that treatment with this compound positively influences angiogenesis. nih.gov Specifically, immunohistochemical analysis of the granulation tissue revealed an increased expression of the endothelial cell marker CD31. nih.govoncotarget.comnih.gov CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a key marker for endothelial cells and is integral to the process of new blood vessel formation. nih.gov The elevated presence of CD31 in tissues treated with this compound suggests an enhancement of endothelial migration and proliferation, which are critical steps in angiogenesis. nih.gov This acceleration of the angiogenic process contributes to more efficient tissue maturation and wound repair. oncotarget.com
Table 1: Effect of this compound on Endothelial Cell Marker Expression
| Marker | Observation | Model System | Implication | Source(s) |
|---|
| CD31 | Increased positive expression | Granulation tissue in K. pneumoniae-infected wounds in Sprague-Dawley rats | Promotion of endothelial cell migration and angiogenesis | nih.gov, nih.gov, oncotarget.com |
Immunomodulatory Mechanism Studies
This compound exhibits significant immunomodulatory activities, which complement its antimicrobial and pro-angiogenic functions. researchgate.netresearchgate.net The peptide can modulate the host's immune response, particularly within the context of wound healing, by interacting with key immune cells and influencing the production of inflammatory signaling molecules. frontiersin.org This regulatory capacity allows this compound to help control the inflammatory environment at a site of injury or infection. oncotarget.com
This compound has been shown to regulate the function of essential immune cells involved in the inflammatory and healing processes. researchgate.netfrontiersin.org Studies indicate that it can modulate the activity of neutrophils and macrophages at wound sites. researchgate.netfrontiersin.org These cells are fundamental to the host's defense, responsible for clearing pathogens and cellular debris, and for orchestrating the subsequent phases of tissue repair. By influencing the behavior of these cells, this compound plays a role in the effective progression of healing. researchgate.net
Table 2: Observed Effects of this compound on Immune Cells
| Immune Cell Type | Observed Effect | Context | Source(s) |
|---|---|---|---|
| Neutrophils | Regulation of immune response | Wound healing | frontiersin.org, researchgate.net |
| Macrophages | Regulation of immune response | Wound healing | frontiersin.org, researchgate.net |
A key aspect of this compound's immunomodulatory capability is its ability to inhibit and modulate inflammatory responses through its influence on inflammatory mediators. nih.govoncotarget.com The peptide has demonstrated a capacity to relieve inflammation, particularly in the context of bacterial infections. oncotarget.com
In studies using Klebsiella pneumoniae-infected wound models in rats, treatment with this compound led to a reduction in the inflammatory marker Interleukin-10 (IL-10). nih.govoncotarget.comnih.gov While IL-10 is often considered an anti-inflammatory cytokine, its modulation in this context points to this compound's ability to resolve the inflammatory state by effectively targeting the underlying bacterial infection. oncotarget.comfrontiersin.org This action helps to prevent a prolonged inflammatory phase, thereby accelerating the transition to the proliferative phase of wound healing. nih.govoncotarget.com The peptide's ability to restrain bacterial growth and concurrently modulate the host's inflammatory response underscores its potential as a therapeutic agent that can promote the healing of infected wounds. frontiersin.org
Table 3: Modulation of Inflammatory Mediators by this compound
| Mediator | Effect | Model System | Implication | Source(s) |
|---|
| Interleukin-10 (IL-10) | Reduction | K. pneumoniae-infected wounds in Sprague-Dawley rats | Relief of inflammation by targeting bacterial infection | nih.gov, frontiersin.org, oncotarget.com |
Structure Activity Relationship Sar and Peptide Engineering Strategies for Brevinin 2ta
Influence of Primary Sequence Features on Biological Activity
The primary structure, or amino acid sequence, of Brevinin 2Ta is the fundamental determinant of its physicochemical properties and, consequently, its biological activity.
Role of Amino Acid Composition and Residue Substitutions
The specific sequence of this compound, GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC, dictates its function. nih.gov Studies on related brevinin peptides have shown that even single amino acid substitutions can significantly alter the peptide's effectiveness. For instance, in the related peptide Brevinin-2GUb, strategic substitutions to increase the number of cationic residues and maintain a complete hydrophobic face were key to enhancing its antimicrobial activity. nih.gov While specific substitution studies on this compound are not extensively detailed in the provided results, the principles from related peptides suggest that modifying its amino acid composition is a viable strategy for optimization. For example, replacing certain residues to enhance desired characteristics, such as helicity or charge, could improve its therapeutic potential. nih.govmdpi.com
Significance of Cationic Charge and Hydrophobicity
This compound possesses a net positive charge, a common feature among many antimicrobial peptides that facilitates the initial electrostatic interaction with negatively charged bacterial membranes. nih.govmdpi.com The peptide's hydrophobicity, conferred by its abundance of non-polar amino acid residues, is crucial for its ability to insert into and disrupt the lipid bilayer of microbial cell membranes. nih.govmdpi.com
A delicate balance between cationic charge and hydrophobicity is essential for optimal activity and selectivity. A high net positive charge enhances binding to bacterial membranes, while appropriate hydrophobicity drives membrane perturbation. nih.govresearchgate.net However, excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolysis). nih.gov Therefore, peptide engineering strategies often focus on modulating this balance to maximize antimicrobial potency while minimizing cytotoxicity. nih.gov
Table 1: Physicochemical Properties of this compound and Related Peptides
| Peptide | Net Charge | Hydrophobicity (%) | Primary Sequence | Key Feature |
|---|---|---|---|---|
| This compound | +2.5 (Average for frog AMPs) mdpi.com | 51.1 (Average for frog AMPs) mdpi.com | GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC | Natural peptide with broad-spectrum activity. oncotarget.com |
| t-Brevinin-2GUb-6K | Increased from parent | Maintained | Modified sequence of Brevinin-2GUb | Engineered for enhanced activity against Gram-negative bacteria. nih.gov |
Impact of Secondary and Tertiary Structural Elements
The three-dimensional structure of this compound is critical for its biological function, enabling it to interact effectively with bacterial membranes.
Importance of Alpha-Helical Conformation and Amphipathicity
In aqueous solutions, many antimicrobial peptides like this compound are unstructured. However, upon contact with a membrane environment, they fold into an α-helical conformation. nih.govuc.pt This α-helix is amphipathic, meaning it has a distinct spatial separation of hydrophobic and hydrophilic (cationic) residues. oncotarget.com The hydrophobic face interacts with the lipid core of the bacterial membrane, while the cationic face interacts with the negatively charged head groups of the phospholipids. oncotarget.com This amphipathic structure is crucial for membrane disruption and subsequent cell death. oncotarget.comresearchgate.net Helical wheel projections of this compound clearly illustrate this segregation of residues, with hydrophobic amino acids on one side of the helix and cationic ones on the other. oncotarget.com
Design Principles for Modulating and Enhancing Activities
The structure-activity relationship data for this compound and its analogues provide a framework for designing new peptides with improved properties. Key design principles include:
Optimizing the Hydrophobicity/Cationicity Balance: Fine-tuning the ratio of hydrophobic to cationic residues can enhance antimicrobial activity while minimizing hemolytic effects. This can be achieved through specific amino acid substitutions. nih.govnih.gov
Enhancing Helicity and Amphipathicity: Substitutions that promote a more stable and pronounced α-helical structure can lead to increased potency. nih.govresearchgate.net
Modifying the Rana Box: Altering the sequence within or near the Rana box, or even relocating it, can be explored to modulate activity and selectivity, although this may also lead to decreased activity. researchgate.net
Truncation and Hybridization: Creating shorter, active fragments of the peptide or combining features of this compound with those of other antimicrobial peptides are potential strategies for developing novel therapeutics. nih.gov
Table 2: Summary of Structure-Activity Relationships for this compound
| Structural Feature | Influence on Biological Activity | Key Research Findings |
|---|---|---|
| Amino Acid Sequence | Determines fundamental physicochemical properties. | Single substitutions can significantly alter activity. nih.govmdpi.com |
| Cationic Charge | Facilitates initial binding to negatively charged bacterial membranes. nih.govmdpi.com | Increasing net charge can enhance antimicrobial potency. nih.gov |
| Hydrophobicity | Drives insertion into and disruption of the lipid bilayer. nih.govmdpi.com | A balance is crucial to avoid cytotoxicity. nih.gov |
| α-Helical Conformation | Adopted in membrane environments, essential for activity. nih.govuc.pt | The amphipathic nature of the helix is key to membrane interaction. oncotarget.com |
| Disulfide Bond (Rana Box) | Constrains C-terminal structure, modulating activity. nih.govuc.pt | Not always indispensable but influences potency and selectivity. nih.gov |
Strategies for Improving Antimicrobial Efficacy
This compound demonstrates broad-spectrum antimicrobial activity against various pathogens. nih.gov Research has quantified its efficacy, particularly against Klebsiella pneumoniae, a bacterium often associated with difficult-to-treat wound infections. nih.gov The peptide's mechanism of action is believed to involve the disruption of bacterial cell membranes. nih.gov
Strategies to enhance the antimicrobial efficacy of brevinin-family peptides often focus on modulating their physicochemical properties, such as net positive charge and amphipathicity. While specific engineered analogs of this compound are not extensively documented in publicly available research, studies on closely related brevinin-2 (B1175259) peptides provide a clear blueprint for potential optimization strategies. These studies underscore the principle that targeted amino acid substitutions can significantly improve the therapeutic index of a peptide. nih.gov
A key approach involves increasing the peptide's cationicity to enhance its initial electrostatic attraction to negatively charged bacterial membranes. nih.gov However, this must be balanced, as excessive charge or hydrophobicity can lead to increased lysis of host cells, such as erythrocytes (hemolytic activity). scispace.com
For instance, research on a Brevinin-2-related peptide (B2RP) demonstrated that substituting the aspartic acid at position 4 with a lysine (B10760008) ([Lys(4)]B2RP) increased the peptide's net positive charge without altering its amphipathicity. This single modification resulted in a two- to four-fold increase in potency against Escherichia coli, Staphylococcus aureus, and Candida albicans, without a significant rise in hemolytic activity. nih.gov Conversely, substitutions designed to increase both hydrophobicity and amphipathicity, such as replacing lysine at position 16 with leucine (B10760876) or alanine, led to a roughly five-fold increase in hemolytic activity without a corresponding improvement in antimicrobial potency. nih.gov
These findings highlight a critical principle in peptide engineering: enhancing antimicrobial efficacy requires a nuanced approach. The goal is to optimize the balance between the electrostatic and hydrophobic interactions that govern the peptide's ability to selectively target and disrupt microbial membranes while minimizing damage to host cells.
Table 1: Antimicrobial Activity of this compound
This table displays the measured Minimum Inhibitory Concentration (MIC) of the unmodified this compound peptide against various microorganisms.
| Microorganism | Strain | MIC (mg/L) | MIC (µM) | Citation |
|---|---|---|---|---|
| Staphylococcus aureus | NCTC 10788 | 64 | ~20 | nih.gov |
| Escherichia coli | NCTC 10418 | 64 | ~20 | nih.gov |
| Klebsiella pneumoniae | ATCC 43816 | 64 | ~20 | nih.gov |
Table 2: Illustrative Effects of Amino Acid Substitution on a Related Brevinin-2 Peptide (B2RP)
This table shows data for analogs of Brevinin-2-related peptide (B2RP) to illustrate common engineering strategies. Note: This data is not for this compound itself but demonstrates the principles of how specific substitutions can affect antimicrobial and hemolytic activity.
| Peptide Analog | Modification | Effect on Antimicrobial Potency (vs. B2RP) | Effect on Hemolytic Activity (vs. B2RP) | Citation |
|---|---|---|---|---|
| [Lys(4)]B2RP | Asp(4)→Lys | 2- to 4-fold increase | Not significantly changed | nih.gov |
| [Lys(16)]→Leu B2RP | Lys(16)→Leu | Not significantly changed | ~5-fold increase | nih.gov |
| [Lys(16)]→Ala B2RP | Lys(16)→Ala | Not significantly changed | ~5-fold increase | nih.gov |
Approaches for Optimizing Wound-Healing Promotion
This compound is recognized not only for its ability to clear bacterial infections but also for its capacity to actively promote the healing of wounds. nih.govnih.gov In vivo studies on dermally-wounded rats have shown that this compound significantly accelerates wound closure, particularly in infected wounds. nih.gov Its application improves several key stages of the healing process, including skin re-epithelialization, the formation of granulation tissue, and the deposition of collagen. nih.gov Furthermore, it has been observed to enhance epithelial migration and angiogenesis (the formation of new blood vessels). nih.gov
The primary approach by which this compound promotes wound healing is intrinsically linked to its antimicrobial function. By effectively restraining bacterial infection at the wound site, it prevents the establishment of biofilms and reduces the inflammatory burden, which are major impediments to the natural healing cascade. nih.govnih.govfrontiersin.org The reduction of pro-inflammatory cytokines, as indicated by a decrease in IL-10 levels following treatment, demonstrates that the peptide helps modulate the wound's immune environment, allowing the healing process to proceed more efficiently. nih.gov
While specific peptide engineering strategies to optimize the wound-healing facet of this compound have not been detailed in available literature, the general approach for related peptides involves enhancing their ability to modulate the host's cellular processes. This can include:
Promoting Cell Migration and Proliferation: AMPs can selectively encourage the movement and growth of key skin cells like keratinocytes and fibroblasts, which are essential for closing the wound and rebuilding the dermal structure. researchgate.net
Immunomodulation: Beyond direct antimicrobial action, peptides can recruit and regulate the activity of immune cells such as neutrophils and macrophages at the wound site, which are critical for clearing debris and orchestrating tissue repair. researchgate.net
Angiogenesis Stimulation: Enhancing the formation of new blood vessels is crucial for supplying oxygen and nutrients to the regenerating tissue.
Optimizing these functions would likely involve modifications that influence the peptide's interaction with host cell receptors and signaling pathways, a distinct goal from the membrane disruption that drives its antimicrobial effect.
Peptide Shortening and Optimization for Specific Activities
A significant challenge in the therapeutic development of peptides is their relatively high manufacturing cost and potential for in vivo instability. mdpi.com Peptide shortening, or truncation, is a widely used strategy to address these issues. By removing non-essential amino acid residues, it is possible to create smaller, more cost-effective analogs that retain or even enhance specific biological activities. mdpi.com
Studies on the Brevinin-2 family have shown that the N-terminal region is often the primary locus of antimicrobial activity, while the C-terminal "Rana box" may not be indispensable. mdpi.com In some cases, removal of the C-terminal domain has been shown to enhance antimicrobial activity. mdpi.com A study on Brevinin-2GUb, for example, found that a truncated analog lacking the Rana box but incorporating a lysine substitution to maintain a complete hydrophobic face and increase net charge (t-Brevinin-2GUb-6K) exhibited drastically improved activity against bacteria, including drug-resistant strains. mdpi.com
This strategy offers a pathway to creating optimized peptides with a more focused activity profile. For this compound, truncation could potentially lead to derivatives with a better balance of antimicrobial efficacy and reduced hemolytic toxicity. The goal is to identify the minimal sequence—the "active fragment"—that is responsible for the desired biological effect, thereby creating a more efficient and developable therapeutic agent. mdpi.com
Table 3: Illustrative Effects of Truncation and Substitution on a Related Brevinin-2 Peptide (Brevinin-2GUb)
This table presents data for analogs of Brevinin-2GUb to illustrate the strategy of peptide shortening. Note: This data is not for this compound itself but demonstrates how truncation, combined with other modifications, can impact antimicrobial activity.
| Peptide | Modification from Parent (Brevinin-2GUb) | Activity vs. Gram-negative bacteria | Activity vs. Gram-positive bacteria | Citation |
|---|---|---|---|---|
| Brevinin-2GUb | Parent Peptide | Modest | Weak to Inactive | mdpi.com |
| t-Brevinin-2GUb | C-terminal truncation (Rana box removal) & Amidation | Lost antimicrobial activity | Lost antimicrobial activity | mdpi.com |
| tB2U-6K | Truncation, Amidation & Lysine substitution | Drastically improved | Drastically improved | mdpi.com |
Preclinical Research Models and Assessment of Therapeutic Research Potential
In vivo Animal Models for Efficacy Evaluation
Infected Dermal Wound Models (e.g., Klebsiella pneumoniae-infected rat models)
Klebsiella pneumoniae is a significant pathogen in skin and soft tissue infections, often complicating wound healing. frontiersin.org To investigate the in vivo efficacy of Brevinin 2Ta, researchers have utilized Klebsiella pneumoniae-infected dermal wound models in Sprague-Dawley (SD) rats. nih.govnih.gov In these models, full-thickness dermal wounds are created and subsequently infected with the bacteria.
Treatment with this compound has demonstrated significant positive outcomes in these models. It has been shown to effectively restrain bacterial infection and promote wound closure over a 14-day period. nih.govnih.gov Ultrastructural analysis revealed that this compound causes structural damage to the microorganisms within the wound environment. nih.gov Furthermore, bacterial culture from the wound sites showed a significant reduction in the number of microbes following treatment. nih.gov
Beyond its direct antimicrobial effects, this compound has been observed to positively influence the wound healing process itself. Histological studies have shown that it improves skin re-epithelialization, granulation tissue formation, and collagen deposition in the wound area. frontiersin.org Immunohistochemistry for the endothelial cell marker CD31 indicated enhanced angiogenesis, while a reduction in the inflammatory marker IL-10 suggested a dampening of the inflammatory response. nih.govnih.gov These findings collectively suggest that this compound not only combats infection but also accelerates the healing process by modulating inflammation and promoting tissue regeneration. nih.govfrontiersin.org
Interactive Table: Efficacy of this compound in a K. pneumoniae-Infected Dermal Wound Model in Rats
| Parameter | Observation in this compound-Treated Group | Reference |
| Bacterial Load | Significantly reduced number of microbes | nih.gov |
| Wound Closure | Effectively restrained bacterial infection and promoted closure over 14 days | nih.govnih.gov |
| Microorganism Structure | Caused structural damage to bacteria | nih.gov |
| Re-epithelialization | Improved | frontiersin.org |
| Granulation & Collagen | Enhanced granulation and collagen deposition | frontiersin.org |
| Angiogenesis | Promoted, as indicated by CD31 marker | nih.gov |
| Inflammation | Reduced, as indicated by decreased IL-10 | nih.govfrontiersin.org |
Efficacy Against Resistant Pathogens in Animal Models (e.g., MRSA in C. elegans models)
The emergence of antibiotic-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) poses a major global health threat. mdpi.com The nematode Caenorhabditis elegans has been established as a valuable in vivo model for screening anti-infective compounds against MRSA. mdpi.comnih.gov This model allows for the assessment of a compound's ability to protect the host from infection-induced mortality.
Studies have utilized the C. elegans-MRSA infection model to screen peptides from the Brevinin-2 (B1175259) family, which includes this compound. mdpi.com In these experiments, nematodes are infected with MRSA and then treated with the peptides. The survival rate of the worms is monitored over time. Research on a related peptide, Brevinin-2ISb, demonstrated that treatment significantly increased the survival rate of MRSA-infected nematodes compared to untreated controls. mednexus.orgbiomedres.us For instance, certain concentrations of Brevinin-2ISb protected a high percentage of the worms from the lethal effects of the MRSA infection. mednexus.org These findings highlight the potential of Brevinin-family peptides to combat formidable resistant pathogens. mdpi.com
Comparative Studies with Conventional Antimicrobial Agents in Preclinical Settings
To gauge the therapeutic potential of this compound, its efficacy has been compared to conventional antibiotics in preclinical models. In the K. pneumoniae-infected dermal wound model in rats, the wound healing promotion by this compound was found to be comparable to that of gentamicin, a commonly used antibiotic. nih.gov This suggests that this compound could be a viable alternative to traditional antibiotics for treating infected wounds. frontiersin.org The ability of this compound to not only kill bacteria but also modulate the host's healing response makes it a particularly interesting candidate. frontiersin.orgfrontiersin.org
This compound as a Research Candidate for Novel Biomedical Applications
Potential as a Template for Antimicrobial Agent Development
This compound's potent antimicrobial activity and unique structural features make it an excellent template for the design of new antimicrobial agents. nih.govresearchgate.net Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans, underscores its potential. nih.govfrontiersin.org The peptide contains a disulfide bond which forms a specific amphipathic alpha-helical structure, believed to be crucial for its interaction with bacterial membranes. nih.gov
Researchers are exploring modifications to the this compound sequence to enhance its therapeutic properties, such as increasing its antimicrobial potency while potentially reducing any unwanted side effects. researchgate.net The understanding of its structure-activity relationship can guide the rational design of synthetic analogues with improved stability and efficacy. acs.org The fact that antimicrobial peptides often target the bacterial membrane makes it more difficult for bacteria to develop resistance compared to conventional antibiotics that have more specific intracellular targets. frontiersin.org
Exploration in Anti-infective and Regenerative Medicine Research
The dual functionality of this compound as both an anti-infective and a pro-healing agent positions it as a promising candidate in the field of regenerative medicine. nih.govfrontiersin.org Chronic wounds are often stalled in an inflammatory state due to persistent infection, which hinders the natural healing process. frontiersin.org By eradicating pathogenic bacteria and simultaneously promoting key healing events like angiogenesis and re-epithelialization, this compound offers a multi-pronged approach to wound care. nih.govfrontiersin.org
Its ability to accelerate the maturation of granulation tissue and promote collagen deposition further supports its role in tissue regeneration. nih.govfrontiersin.org The expression of antimicrobial peptides can be induced by injury, suggesting they are natural multifunctional molecules involved in both anti-infective defense and tissue repair. frontiersin.org This dual action makes peptides like this compound particularly attractive for developing novel therapies for infected skin wounds, potentially surpassing conventional antibiotics that lack pro-healing properties. frontiersin.orgresearchgate.net
Evolutionary and Comparative Biological Context of Brevinin 2ta
Phylogenetics of Brevinin 2Ta within the Brevinin Family
The Brevinin family of antimicrobial peptides (AMPs) represents a diverse and widespread group of defense molecules found in the skin secretions of ranid frogs. nih.govnih.gov These peptides are characterized by their linear, cationic nature and, in many cases, a C-terminal disulfide-bridged heptapeptide (B1575542) domain known as the "Rana box". nih.gov The family is subdivided into Brevinin-1 and Brevinin-2 (B1175259), with Brevinin-2 peptides typically being longer, around 30-34 residues. nih.govresearchgate.net Phylogenetic analyses demonstrate that the Brevinin-2 family is a superfamily composed of numerous peptides isolated from various Rana species. google.com
Phylogenetic trees constructed from the cDNA sequences of AMPs from different frog species show that peptides from the same family, like the brevinins, cluster together. mdpi.com This clustering suggests that the expansion of these AMP genes occurred through duplication and subsequent diversification. mdpi.com For instance, cladistic analysis based on the primary structures of Brevinin-2 peptides from Eurasian Rana species shows them segregating into distinct clades, indicating evolutionary relationships. google.comnih.gov A phylogenetic analysis of ranid AMPs placed this compound and Brevinin 2Tb from Rana temporaria in a clade with a brevinin from Rana esculenta and a gaegurin from Rana rugosa. oup.com This relationship suggests that this compound and 2Tb are likely the result of a recent gene duplication event within the Rana temporaria lineage. oup.com
This compound, originally identified from the European common frog Rana temporaria, shares significant sequence homology with other Brevinin-2 peptides found in related species. oup.com Its amino acid sequence is GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC. oncotarget.com A peptide with the same name, this compound (or B-2Ta), was also isolated from the skin secretion of the European edible frog, Pelophylax kl. esculentus. oncotarget.com This peptide from P. kl. esculentus shares 85% identity with five other mature Brevinin-2 peptides from three related species: Pelophylax ridibundus (Brevinin-2Eg and Brevinin-2Ef), Pelophylax kl. esculentus (Brevinin-2E), and Rana temporaria (Brevinin-2Tb). oncotarget.comresearchgate.net
| Peptide Name | Species of Origin | Amino Acid Sequence | Accession No. |
|---|---|---|---|
| This compound | Rana temporaria | GILDTLKNLAKTAGKGILKSLVNTASCKLSGQC | P82268 |
| Brevinin 2Tb | Rana temporaria | GIMDTLKNLAKTAGKGILKSLVNTASCKLSGQC | P82269 oncotarget.comresearchgate.net |
| Brevinin-2E | Pelophylax kl. esculentus | GIMDVLKNLAKTAGKGALKSLVKTVSCKLSGQC | P32413 oncotarget.comresearchgate.net |
| Brevinin-2Ef | Pelophylax ridibundus | GIMDVLKNLAKTAGKGVLKSLVKTVSCKLSGQC | P86153 oncotarget.comresearchgate.net |
| Brevinin-2Eg | Pelophylax ridibundus | GIMDVLKNLAKTAGKGALKSLVKTVSCKLSGQC | P86154 oncotarget.comresearchgate.net |
| Brevinin-2R | Rana ridibunda | KLKNFAKGVAQSLLNKASCKLSGQC | Not Available nih.gov |
Advanced Methodologies in Brevinin 2ta Research
Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism)
Spectroscopic techniques are pivotal in determining the three-dimensional structure of peptides like Brevinin 2Ta, which is crucial for their biological activity. Circular Dichroism (CD) spectroscopy, in particular, is a powerful tool for analyzing the secondary structure of peptides in different environments.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins and peptides. umich.eduresearchgate.net This differential absorption provides information about the peptide's secondary structural elements, like α-helices and β-sheets. umich.eduresearchgate.net For this compound and its analogs, CD analysis has been employed to investigate their conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipopolysaccharides (LPS). springernature.com
Research on a related brevinin peptide, Brevinin-2GHk, demonstrated through CD analysis that the peptide adopts a helical conformation in the presence of LPS and TFE. springernature.com The study also showed that a proline substitution at a key position disrupted this helical folding, leading to a loss of antimicrobial activity. springernature.com This highlights the critical role of the α-helical conformation for the biological function of brevinin peptides. The ability to rapidly assess these structural changes using CD spectroscopy is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs. umich.eduspringernature.com
Microscopic Techniques for Cellular and Tissue Morphological Assessment (e.g., Histological Staining, Electron Microscopy)
Microscopic techniques provide visual evidence of the effects of this compound at both the cellular and tissue levels, offering insights into its mechanisms of action in antimicrobial activity and wound healing.
Histological Staining: This technique involves staining thin slices of tissue to visualize cellular structures and their organization. nih.govfrontiersin.org In the context of this compound research, histological staining, particularly with Hematoxylin and Eosin (H&E), has been instrumental in evaluating its wound healing properties. nih.gov Studies on dermally-wounded rat models have shown that tissues treated with this compound exhibit improved skin re-epithelialization, enhanced granulation tissue formation, and increased collagen deposition compared to untreated controls. nih.govnih.gov These observations, made possible by H&E staining, provide clear evidence of the peptide's ability to accelerate the wound healing process. nih.gov
Electron Microscopy: This high-resolution imaging technique is used to visualize the ultrastructure of cells and microorganisms. nih.gov Scanning Electron Microscopy (SEM) has been employed to investigate the direct effect of this compound on bacterial morphology. nih.gov Research has demonstrated that treatment with this compound causes significant structural damage to bacteria like Klebsiella pneumoniae. nih.govnih.gov SEM micrographs reveal alterations in the bacterial cell membrane, providing a visual confirmation of the peptide's membrane-disrupting mechanism of antimicrobial action. nih.gov
The table below summarizes the key findings from microscopic analyses of this compound's effects.
| Technique | Sample | Key Findings | Reference |
| Histological Staining (H&E) | Wounded rat skin tissue | Improved skin re-epithelialization, granulation, and collagen deposition. | nih.govnih.gov |
| Scanning Electron Microscopy (SEM) | Klebsiella pneumoniae bacteria | Structural damage to the bacterial cell membrane. | nih.gov |
Molecular Biology Techniques for Gene Expression Analysis (e.g., Quantitative PCR for cytokine expression)
Molecular biology techniques are essential for understanding the immunomodulatory effects of this compound, particularly its influence on the expression of key signaling molecules like cytokines. Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific method for quantifying gene expression levels. mdpi.commdpi.com
While direct studies utilizing qPCR to analyze cytokine gene expression in response to this compound are emerging, research on related brevinin peptides provides a strong precedent. For instance, a study on Brevinin-1BW, another member of the brevinin family, employed reverse transcription qPCR (RT-qPCR) to assess its anti-inflammatory properties. mdpi.com In that study, RT-qPCR analysis revealed that Brevinin-1BW significantly inhibited the mRNA expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com
This methodology allows researchers to quantify the changes in cytokine mRNA levels, providing insights into the molecular pathways through which brevinin peptides modulate the inflammatory response. mdpi.commdpi.com The general workflow for such an analysis involves the isolation of RNA from cells or tissues, reverse transcription of the RNA into complementary DNA (cDNA), and then amplification of the target cytokine genes using qPCR with specific primers. mdpi.com The level of gene expression is typically normalized to a housekeeping gene to ensure accuracy. stanford.edu
In the context of this compound, immunohistochemistry has been used to assess the protein expression of the anti-inflammatory cytokine IL-10. nih.govnih.gov These studies showed a reduction in IL-10 expression in wound tissues treated with this compound, suggesting a modulation of the inflammatory response. nih.govnih.gov The application of qPCR would further refine these findings by providing a quantitative measure of gene expression changes for a broader range of cytokines.
Bioinformatic and Computational Approaches in Peptide Design and SAR
Bioinformatic and computational tools are increasingly being used to accelerate the discovery and optimization of antimicrobial peptides like this compound. These in silico methods allow for the prediction of peptide structure and function, guiding the rational design of new analogs with improved activity and reduced toxicity. nih.gov3ds.com
Homology Modeling and Molecular Dynamics Simulations
Homology Modeling: This computational technique is used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and its similarity to a known structure (template). lammps.orgacs.org For this compound, homology modeling has been utilized to generate a 3D structural model. nih.gov The SWISS-MODEL server, a widely used tool for this purpose, was employed to predict the spatial arrangement of the peptide, revealing a structure with two helical domains connected by a random coil. nih.gov This predicted structure provides a valuable starting point for understanding how this compound interacts with bacterial membranes.
Molecular Dynamics (MD) Simulations: MD simulations are powerful computational methods that simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of peptides and their interactions with other molecules, such as lipid bilayers. mdpi.comnih.gov By simulating the interaction of this compound with model bacterial and mammalian cell membranes, researchers can predict its membrane-disrupting mechanism, binding affinity, and selectivity. agu.edu.trfrontiersin.org These simulations can help in understanding the structure-activity relationship (SAR) by revealing how specific amino acid substitutions affect the peptide's conformation and its ability to interact with membranes. agu.edu.trpreprints.org
Predictive Algorithms for Antimicrobial and Wound-Healing Activities
Predictive Algorithms for Antimicrobial Activity: Machine learning algorithms are being developed to predict the antimicrobial potential of novel peptide sequences. These algorithms are trained on large datasets of known antimicrobial peptides and their activities against various pathogens. By analyzing the physicochemical properties of a peptide sequence, such as its charge, hydrophobicity, and amino acid composition, these models can predict whether it is likely to have antimicrobial activity. 3ds.com Such predictive tools can be used to screen large virtual libraries of this compound analogs, identifying promising candidates for synthesis and experimental testing.
Predictive Algorithms for Wound-Healing Activities: Similar computational approaches are being explored to predict the wound-healing potential of peptides. 3ds.com These algorithms can analyze peptide sequences for motifs and properties associated with promoting cell proliferation, migration, and immunomodulation, all of which are crucial aspects of the wound healing process. 3ds.com By identifying key features in peptides with known wound-healing efficacy, these models can help in the design of novel this compound analogs with enhanced wound-healing properties.
The table below provides an overview of the bioinformatic and computational approaches used in this compound research.
| Approach | Tool/Method | Application in this compound Research | Reference |
| Homology Modeling | SWISS-MODEL | Prediction of the 3D structure of this compound. | nih.gov |
| Molecular Dynamics Simulations | Various simulation packages (e.g., LAMMPS) | Understanding peptide-membrane interactions and SAR. | nih.govagu.edu.tr |
| Predictive Algorithms | Machine Learning Models | Predicting antimicrobial and wound-healing potential of analogs. | 3ds.com |
Future Research Trajectories and Unresolved Questions for Brevinin 2ta
Exploration of Undiscovered Bioactivities and Mechanisms
While Brevinin 2Ta is recognized for its broad-spectrum antibacterial activity and its role in promoting wound healing through angiogenesis and anti-inflammatory effects, its full range of biological functions is likely not yet fully understood. nih.govjabonline.in Antimicrobial peptides (AMPs) as a class are known for a wide array of bioactivities, suggesting that this compound may possess other therapeutic properties. jabonline.inmdpi.com
Future research should systematically investigate other potential bioactivities. Given that many AMPs exhibit anticancer and antiviral properties, dedicated studies are needed to screen this compound against various cancer cell lines and viral pathogens. jabonline.inmdpi.commdpi.com Research on related Brevinin-family peptides has shown they can act as important immune effector molecules, regulating host cytokine production and bridging innate and acquired immunity, a field ripe for exploration with this compound. mdpi.com
The known mechanism of action for this compound primarily involves the disruption of microbial membrane integrity. nih.gov However, the precise molecular interactions and whether it has intracellular targets remain to be fully elucidated. mdpi.comnih.gov Further studies could clarify its detailed immunomodulatory pathways, moving beyond the observed reduction in IL-10 to a broader understanding of its effect on immune cell signaling. nih.govnih.gov
| Area of Bioactivity | Known Findings for this compound | Potential Undiscovered Bioactivities/Mechanisms for Future Research |
|---|---|---|
| Antimicrobial | Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae) bacteria, and fungi (C. albicans). nih.govnih.gov Mechanism involves damaging microbial structures. nih.gov | Activity against other multidrug-resistant pathogens; detailed exploration of intracellular targets; mechanism against fungal pathogens. |
| Wound Healing | Promotes wound closure, angiogenesis (promotes CD31 expression), and granulation tissue formation in infected wounds. nih.govfrontiersin.org | Direct effects on fibroblast and keratinocyte proliferation and migration; interaction with specific growth factor receptors. frontiersin.org |
| Immunomodulatory | Reduces inflammation in infected tissues, evidenced by a decrease in IL-10. nih.govnih.gov | Broader impact on cytokine and chemokine profiles; influence on macrophage polarization; activation of specific innate and adaptive immune responses. mdpi.commdpi.com |
| Anticancer | Not yet reported. | Screening against various cancer cell lines (e.g., melanoma, leukemia) to determine cytotoxic and anti-migratory effects. mdpi.com |
| Antiviral | Not yet reported. | Investigation of efficacy against enveloped and non-enveloped viruses. jabonline.in |
Challenges in Peptide Design and Optimization for Enhanced Efficacy
Despite its promise, the development of this compound into a clinical therapeutic faces challenges common to peptide-based drugs, including stability, potential toxicity, and manufacturing costs. researchgate.net While this compound exhibits low hemolytic activity at its minimal inhibitory concentrations (MICs), this is a critical parameter to monitor and optimize. oncotarget.comnih.gov
Future research must focus on peptide engineering to enhance its therapeutic index. Strategies could include:
Amino Acid Substitution: Systematically replacing specific amino acids to improve antimicrobial potency while reducing hemolytic activity. jabonline.inresearchgate.net The introduction of D-amino acids could increase resistance to proteolytic degradation. frontiersin.org
Structural Modification: this compound possesses a natural intramolecular disulfide bond, which contributes to its structure and activity. frontiersin.orgnih.gov Exploring the effects of cyclization or other conformational constraints could enhance stability and target specificity. jabonline.in
Truncation and Analogue Creation: Designing shorter analogues that retain the core active region could reduce production costs while potentially improving tissue penetration. nih.gov
These design modifications aim to create derivatives of this compound with superior efficacy, greater stability in biological fluids, and an improved safety profile.
| Challenge | Relevance to this compound | Potential Optimization Strategy |
|---|---|---|
| Hemolytic Activity/Toxicity | Low at current MICs, but a concern for all AMPs, especially at higher concentrations. oncotarget.com | Amino acid substitutions to modulate hydrophobicity and amphipathicity. jabonline.infrontiersin.org |
| Proteolytic Stability | As a natural peptide, it is susceptible to degradation by proteases in the body. | Incorporation of non-natural D-amino acids; cyclization to create a less accessible structure. jabonline.infrontiersin.org |
| Target Specificity | Shows broad-spectrum activity, but enhancing specificity for microbial vs. host cells is desirable. | Rational design of analogues with modified charge and hydrophobicity to fine-tune membrane interactions. acs.org |
| Production Cost | Solid-phase peptide synthesis can be expensive for large-scale production. researchgate.net | Designing truncated, yet still potent, analogues; exploring recombinant production systems. nih.gov |
Long-Term Research Perspectives on Resistance Development to this compound
A key advantage of AMPs like this compound is that bacteria may have difficulty developing resistance, primarily due to the peptide's mechanism of targeting and physically disrupting the cell membrane. jabonline.infrontiersin.org This mode of action is fundamentally different from that of conventional antibiotics, which often target specific enzymes or metabolic pathways that can be altered through single-point mutations. frontiersin.orgmdpi.com
However, the potential for resistance cannot be entirely dismissed. Long-term research is essential to understand if and how microorganisms could adapt to sustained exposure to this compound. Potential bacterial resistance mechanisms to AMPs include:
Modification of the bacterial cell surface to alter its net charge (e.g., modifying lipopolysaccharide or teichoic acids) to repel the cationic peptide. frontiersin.org
Production of proteases that can degrade the peptide. frontiersin.org
Formation of biofilms, which can provide a physical barrier against antimicrobial agents. frontiersin.org
Future studies should involve long-term serial passaging of bacteria in the presence of sub-lethal concentrations of this compound to investigate the emergence of resistance. Genomic and proteomic analysis of any resistant strains that arise would be crucial for identifying the genetic basis of adaptation. Understanding these potential escape pathways is vital for the long-term strategic deployment of this compound as a therapeutic agent. researchgate.net
| Potential Resistance Mechanism | Description | Relevance to this compound |
|---|---|---|
| Cell Surface Modification | Altering the net negative charge of the bacterial membrane to reduce electrostatic attraction with the cationic peptide. frontiersin.org | A plausible but energetically costly mechanism for bacteria to develop. |
| Protease Secretion | Secreting enzymes that specifically cleave and inactivate the peptide. frontiersin.org | A potential threat; peptide modifications (e.g., D-amino acids) could confer resistance to this. |
| Efflux Pumps | Actively pumping the peptide out of the cell, though less effective for membrane-disrupting peptides. | Less likely to be effective given the rapid, membrane-disrupting action of this compound. |
| Biofilm Formation | Bacteria encase themselves in an extracellular matrix, preventing peptide penetration. frontiersin.org | This compound has shown efficacy against biofilms of some bacteria, but this remains a key area for resistance studies. researchgate.net |
Integration with Novel Drug Delivery Systems Research (Conceptual)
To maximize its therapeutic efficacy, particularly for applications like wound healing, this compound could be integrated with novel drug delivery systems. researchgate.netscienceopen.com These systems can protect the peptide from degradation, provide sustained and targeted release, and improve its bioavailability. scienceopen.comyoutube.com
Conceptually, several advanced delivery platforms could be explored for this compound:
Hydrogels: For topical wound healing, incorporating this compound into a hydrogel matrix could provide a moist wound environment and allow for the slow, sustained release of the peptide directly at the site of infection.
Nanoparticles: Encapsulating this compound in biodegradable nanoparticles (e.g., liposomes or polymeric nanoparticles) could protect it from proteases during systemic circulation, reduce potential off-target toxicity, and potentially target it to infection sites. youtube.com
Functionalized Dressings: Covalently bonding or coating this compound onto wound dressing materials (e.g., bandages, films) could create an antimicrobial surface that actively combats infection and promotes healing.
Research in this area would be highly interdisciplinary, combining peptide chemistry with materials science and pharmaceutical formulation to develop next-generation therapeutic products.
| Delivery System | Conceptual Advantage for this compound | Potential Application |
|---|---|---|
| Hydrogels | Provides sustained, localized release; maintains a moist environment. | Topical treatment for infected chronic wounds or burns. |
| Liposomes/Nanoparticles | Enhances stability in circulation; reduces systemic toxicity; allows for targeted delivery. youtube.com | Systemic treatment of severe bacterial infections. |
| Microneedle Patches | Painless, transdermal delivery bypassing the stratum corneum. | Treatment of localized skin infections. |
| Antimicrobial Coatings | Creates bioactive surfaces that prevent bacterial colonization. | Coating for medical implants or wound dressings. |
Systems Biology Approaches to Understand Pleiotropic Effects
This compound exhibits pleiotropy—the phenomenon of a single agent producing multiple, distinct biological effects, such as simultaneously killing bacteria, reducing inflammation, and promoting angiogenesis. nih.govnih.govbiorxiv.org Understanding how it accomplishes these diverse functions requires a holistic, systems-level approach. numberanalytics.com
Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can be used to build a comprehensive picture of the cellular and molecular pathways modulated by this compound. numberanalytics.commdpi.com Future research could employ these techniques to:
Map Host-Pathogen Interactions: Use dual RNA-seq to simultaneously analyze the transcriptomic changes in both the pathogen and the host cells during treatment with this compound.
Identify Signaling Networks: Use phosphoproteomics to identify the specific host cell signaling cascades (e.g., MAPK, PI3K/Akt pathways) that are activated or inhibited by the peptide, leading to its pro-angiogenic and immunomodulatory effects.
Build Predictive Models: Integrate multi-omics data to create computational models that can predict the multifaceted effects of this compound and its engineered analogues under different biological contexts. mdpi.com
Such approaches will be instrumental in moving beyond a reductionist view of this compound's function to a deeper understanding of its complex, pleiotropic mechanism of action, which is crucial for its rational design and therapeutic application.
| Systems Biology Approach | Unresolved Question It Could Address | Example of a Specific Study |
|---|---|---|
| Transcriptomics (RNA-seq) | How does this compound alter gene expression in both bacterial and host cells? | Perform dual RNA-seq on K. pneumoniae and human endothelial cells co-cultured with this compound. |
| Proteomics | What host proteins does this compound directly or indirectly interact with to exert its effects? | Use affinity purification-mass spectrometry to identify binding partners in human macrophage lysates. |
| Phosphoproteomics | Which cellular signaling pathways are modulated by this compound to promote angiogenesis or modulate inflammation? | Analyze changes in the phosphoproteome of human keratinocytes after treatment to map activated kinases. |
| Metabolomics | How does this compound disrupt bacterial metabolism and influence the metabolic environment of a healing wound? | Profile the metabolic byproducts of bacteria and host cells in a co-culture model treated with the peptide. |
Q & A
Q. What are the standard experimental protocols for assessing Brevinin 2Ta’s stability under physiological conditions?
To evaluate stability, researchers should conduct systematic assays under varying temperatures (e.g., 40–100°C for 20 minutes), NaCl concentrations (0.15–0.4 M for 3 hours), pH levels (2–9 for 3 hours), and UV irradiation (10–30 minutes). Post-treatment antimicrobial efficacy can be measured via agar well diffusion assays against S. aureus (1 × 10^8 CFU/mL), with inhibition zone diameters as the primary metric. Controls must include untreated peptide and sterile water .
Q. How should researchers design experiments to evaluate this compound’s antimicrobial efficacy across bacterial strains?
Use agar well diffusion or broth microdilution assays with standardized bacterial densities (e.g., 1 × 10^8 CFU/mL). Include multiple Gram-positive and Gram-negative strains (e.g., S. aureus, E. coli) to assess spectrum breadth. Normalize peptide concentrations (e.g., 1 mM stock) and account for solvent effects. Triplicate trials with statistical analysis (e.g., ANOVA) are critical to ensure reproducibility .
Q. What key controls are essential in this compound bioactivity assays?
- Positive control : Untreated this compound at the same concentration.
- Negative control : Sterile water or solvent-only wells.
- Bacterial viability control : Agar plates without peptide.
- Environmental controls : Monitor pH, temperature, and osmotic conditions during assays to avoid confounding variables .
Q. How can researchers characterize this compound’s secondary structure and conformation?
Employ circular dichroism (CD) spectroscopy to analyze α-helical or β-sheet content in membrane-mimetic environments (e.g., SDS micelles). Nuclear magnetic resonance (NMR) can resolve tertiary structure in solution. For solid-state analysis, Fourier-transform infrared spectroscopy (FTIR) is recommended .
Advanced Research Questions
Q. How can contradictions in this compound’s activity across bacterial strains be systematically resolved?
Perform comparative lipid-binding assays (e.g., surface plasmon resonance) to identify strain-specific membrane interactions. Cross-validate with transcriptomic analysis of bacterial stress-response genes post-exposure. If discrepancies persist, re-examine experimental variables such as peptide aggregation states or solvent ionic strength .
Q. What methodologies are optimal for studying this compound’s structure-activity relationships (SAR)?
- Alanine scanning mutagenesis : Replace key residues (e.g., cationic or hydrophobic amino acids) and test antimicrobial activity.
- Membrane permeability assays : Use fluorescent dyes (e.g., SYTOX Green) to quantify pore formation kinetics.
- Molecular dynamics simulations : Model peptide-lipid bilayer interactions to predict functional domains .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?
Optimize pharmacokinetic parameters by testing peptide stability in serum (e.g., 50% fetal bovine serum at 37°C for 24 hours). Use animal infection models (e.g., murine skin abscess) with controlled delivery methods (e.g., hydrogel encapsulation). Monitor toxicity via hemolysis assays (e.g., human erythrocyte lysis at 1–100 μM) .
Q. What strategies improve this compound’s therapeutic index while minimizing cytotoxicity?
- Combinatorial libraries : Synthesize analogs with D-amino acid substitutions or cyclization to enhance protease resistance.
- Hybrid peptides : Fuse this compound with cell-penetrating motifs (e.g., TAT) to reduce effective concentrations.
- In silico toxicity prediction : Use tools like ToxinPred to screen analogs for hemolytic or allergenic potential .
Q. How can membrane interaction mechanisms of this compound be validated experimentally?
- Fluorescence anisotropy : Track peptide insertion into lipid monolayers.
- Cryo-electron microscopy : Visualize pore formation in liposomes.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with model membranes .
Q. How should omics approaches be integrated to study bacterial resistance to this compound?
Conduct RNA-seq or proteomics on treated vs. untreated bacteria to identify upregulated resistance pathways (e.g., efflux pumps, membrane remodeling genes). Validate findings with gene knockout strains (e.g., ΔmprF mutants in S. aureus) and cross-reference with antimicrobial susceptibility testing .
Methodological Best Practices
- Data contradiction analysis : Always cross-validate anomalous results with orthogonal techniques (e.g., MIC assays vs. time-kill curves) .
- Experimental reproducibility : Document buffer compositions, peptide storage conditions, and bacterial passage numbers to mitigate variability .
- Literature alignment : Compare findings with prior studies on brevinin-family peptides (e.g., Brevinin-2R) to contextualize novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
